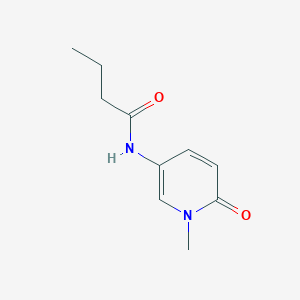![molecular formula C12H17N3O2 B7586836 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7586836.png)
4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide, also known as HPPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of pyridine and piperidine, two important heterocyclic compounds that have been extensively studied for their biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide is not fully understood, but it is believed to involve the binding of the compound to specific receptors or proteins in cells. 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide has been shown to selectively bind to lysosomes in live cells, suggesting that it may interact with lysosomal proteins or receptors. Additionally, 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide has been shown to bind to certain proteins in vitro, indicating that it may have a broader range of targets.
Biochemical and Physiological Effects:
4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects, including inhibition of lysosomal function and induction of apoptosis in cancer cells. Additionally, 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide in lab experiments is its selectivity for lysosomes in live cells. This makes it a useful tool for studying lysosomal function and dynamics. Additionally, 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide has a high binding affinity for certain proteins, making it a useful probe for studying protein-ligand interactions. However, one of the limitations of using 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide, including its use as a fluorescent probe for imaging of live cells, its potential applications in drug discovery, and its role in the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide and to optimize its synthesis method for improved yield and purity. Overall, 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide has shown promising results in various areas of scientific research and is a compound that warrants further investigation.
Métodos De Síntesis
The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide involves the reaction of 2-chloronicotinic acid with 4-(hydroxymethyl)piperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with acetic anhydride to form the final product, 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide. This synthesis method has been optimized by various researchers to improve yield and purity of the final product.
Aplicaciones Científicas De Investigación
4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is its use as a fluorescent probe for imaging of live cells. 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide has been shown to selectively bind to lysosomes in live cells, making it a useful tool for studying lysosomal function and dynamics. Additionally, 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide has been used as a probe for studying protein-ligand interactions and has shown promising results in drug discovery.
Propiedades
IUPAC Name |
4-[4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-12(17)11-7-10(1-4-14-11)15-5-2-9(8-16)3-6-15/h1,4,7,9,16H,2-3,5-6,8H2,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYNLDZXLOLXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC(=NC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)

![2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid](/img/structure/B7586764.png)
![2-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7586779.png)
![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B7586804.png)
![(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7586815.png)
![(2S)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586822.png)


![N-[(3-methoxyphenyl)methyl]-1-(4-methylsulfonylphenyl)methanamine](/img/structure/B7586860.png)


